REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1(F)[C:11](=[O:12])[CH2:10][CH2:9][O:8][CH2:7]1)=[O:5])[CH3:2].C(OC(C1(F)C(O)CCOC1)=O)C>>[CH2:1]([O:3][C:4]([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][O:8][CH2:7]1)=[O:5])[CH3:2]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(COCCC1=O)F
|
Name
|
3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(COCCC1O)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1COCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |